![molecular formula C19H16N2O5 B3295914 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide CAS No. 890614-90-1](/img/structure/B3295914.png)
5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide
Overview
Description
5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide, also known as MNFC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MNFC is a synthetic compound that belongs to the furan class of organic compounds. It has a molecular formula of C21H17N2O5 and a molecular weight of 387.37 g/mol. MNFC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has also been found to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide in lab experiments is its potent anti-cancer activity. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to exhibit anti-cancer activity at low concentrations, making it a cost-effective candidate for further research. However, one of the limitations of using 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide in lab experiments is its potential toxicity. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to exhibit cytotoxicity at high concentrations, making it important to carefully control the dosage used in experiments.
Future Directions
There are several future directions for research on 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide. One area of research is the development of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide analogs with improved properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide, which could lead to the development of new cancer therapies. Additionally, research could focus on the use of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide in combination with other drugs to enhance its anti-cancer activity. Finally, research could investigate the potential use of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
Scientific Research Applications
5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to exhibit a range of properties that make it useful for scientific research. One of the most promising applications of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide is in the field of cancer research. Studies have shown that 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-13-5-7-16(8-6-13)25-12-17-9-10-18(26-17)19(22)20-14-3-2-4-15(11-14)21(23)24/h2-11H,12H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSIACOGGDRNRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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